molecular formula C15H23N3O3 B2820197 N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1421490-13-2

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2820197
CAS No.: 1421490-13-2
M. Wt: 293.367
InChI Key: GCSVKKGCZHKYGT-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring with a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 4-piperidone with 2-methoxyethylamine to form the piperidine intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. Purification steps such as recrystallization and chromatography are also employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-17-7-3-4-13(15(17)20)14(19)16-12-5-8-18(9-6-12)10-11-21-2/h3-4,7,12H,5-6,8-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSVKKGCZHKYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2CCN(CC2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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